molecular formula C1813C6H47NO7 B1163720 13C6-Glucosylsphingosine

13C6-Glucosylsphingosine

Número de catálogo: B1163720
Peso molecular: 468
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

13C6-Glucosylsphingosine, also known as this compound, is a useful research compound. Its molecular formula is C1813C6H47NO7 and its molecular weight is 468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Diagnostic Applications

1.1 Biomarker for Gaucher Disease

13C6-Glucosylsphingosine is increasingly recognized as a specific biomarker for Gaucher disease. Research indicates that elevated levels of glucosylsphingosine correlate strongly with disease severity and progression. In clinical settings, measuring glucosylsphingosine levels can provide insights into the effectiveness of enzyme replacement therapy. A study demonstrated that glucosylsphingosine levels decreased significantly in patients undergoing treatment, validating its role as a reliable biomarker for monitoring therapeutic outcomes .

1.2 Comparison with Other Biomarkers

Biomarker Specificity Use Case Notes
GlucosylsphingosineHighGaucher disease diagnosisElevated in Gaucher patients
Lyso-Gb1ModerateGaucher disease monitoringLess specific; may be elevated in other conditions
ChitotriosidaseLowGaucher disease progression monitoringCan yield false negatives due to genetic variability

Research Applications

2.1 Mechanistic Studies in Cell Models

In vitro studies utilizing this compound have elucidated its role in cellular toxicity and metabolic pathways associated with Gaucher disease. For instance, research using SH-Sy5y neuronal cell models has shown that exposure to glucosylsphingosine leads to mitochondrial dysfunction and altered energy metabolism, contributing to neurodegeneration observed in the disease .

2.2 Mass Spectrometry Analysis

This compound serves as an internal standard in mass spectrometry analyses for quantifying glucosylsphingosine in biological samples. Its isotopic labeling enhances the sensitivity and accuracy of detection methods, allowing researchers to better assess lipid metabolism and disease pathology in lysosomal storage disorders .

Therapeutic Monitoring

3.1 Enzyme Replacement Therapy (ERT)

Monitoring glucosylsphingosine levels during ERT provides critical feedback on treatment efficacy. Studies have shown that significant reductions in glucosylsphingosine levels correlate with clinical improvements in patients receiving ERT for Gaucher disease . This application highlights the compound's utility not only as a diagnostic tool but also as a means to tailor therapeutic strategies.

3.2 Research on Other Lysosomal Storage Disorders

Beyond Gaucher disease, this compound is being explored for its potential applications in other lysosomal storage disorders such as Fabry disease and Krabbe disease. Its ability to serve as a biomarker may facilitate early diagnosis and improve patient management across various conditions .

Propiedades

Fórmula molecular

C1813C6H47NO7

Peso molecular

468

Apariencia

Unit:1 mgPurity:98+%Physical solid

Sinónimos

1-(beta-D-Glucosyl-1,2,3,4,5,6-13C6)-sphingosine;  13C6-lyso-glucocerebroside

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.